Lithium 5-phenylthiazole-2-carboxylate
Description
Properties
Molecular Formula |
C10H6LiNO2S |
|---|---|
Molecular Weight |
211.2 g/mol |
IUPAC Name |
lithium;5-phenyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C10H7NO2S.Li/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 |
InChI Key |
YCQBTGOJCVVVOF-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=CN=C(S2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two main stages:
- Preparation of 5-phenylthiazole-2-carboxylic acid or its ester precursor.
- Conversion of the acid or ester into the lithium salt form by neutralization or hydrolysis with lithium hydroxide.
Synthesis of 5-Phenylthiazole-2-Carboxylic Acid
The key intermediate, 5-phenylthiazole-2-carboxylic acid, can be synthesized via cyclization reactions involving α-bromoketones and thioamide derivatives or related precursors. One documented approach involves the following steps:
- Starting from α-bromoketone derivatives, such as α-bromoketone 44 (from reference), reaction with ethyl thiooxamate yields thiazole-2-carboxylic acid ethyl esters (compound 45).
- These esters are then hydrolyzed under basic conditions to give the free carboxylic acid.
Another approach involves Suzuki–Miyaura coupling reactions to introduce the phenyl substituent at the 5-position of the thiazole ring, followed by hydrolysis to obtain the acid form (compound 42 in reference).
Formation of Lithium Salt: this compound
The lithium salt is typically prepared by treating the free acid with aqueous lithium hydroxide. For example, hydrolysis of the ethyl ester in a mixture of aqueous lithium hydroxide and methanol at low temperature (0 °C) for about 1 hour yields the lithium salt in high purity and yield (reference).
The general reaction scheme is:
$$
\text{5-Phenylthiazole-2-carboxylic acid (or ester)} + \text{LiOH} \rightarrow \text{this compound}
$$
This method is favored due to its mild conditions and the stability of the lithium salt product.
Alternative Synthetic Routes and Cyclization Strategies
Additional synthetic routes reported include:
- Cyclization of thiosemicarbazide derivatives with ethyl oxalyl monochloride in the presence of phosphoryl chloride (POCl3) to form thiazole carboxylate esters, which are then hydrolyzed to acids and converted to lithium salts (reference).
- Use of chlorination and nucleophilic substitution reactions on ketones derived from thiophene carboxylic acid methyl esters to build the thiazole ring system (reference).
- Microwave-assisted Hantzsch-thiazole reactions have been used to efficiently synthesize substituted thiazole derivatives, which can be further functionalized to obtain the lithium salt (reference).
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reaction Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | α-Bromoketone (e.g., compound 44) | Reaction with ethyl thiooxamate | Thiazole-2-carboxylic acid ethyl ester (compound 45) | Not specified | Formation of thiazole ring |
| 2 | Ethyl ester (compound 45) | Hydrolysis with aqueous LiOH/MeOH at 0 °C, 1 h | This compound | High yield | Mild hydrolysis conditions |
| 3 | 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester (compound 40) | Suzuki–Miyaura coupling with boronic acid, Pd catalyst | Substituted thiazole ester (compound 41) | High yield | Followed by hydrolysis to lithium salt |
| 4 | Free acid (compound 37, 46, or 50) | Reaction with oxalyl chloride and amines | Amides and other derivatives | Variable | Used for derivative synthesis |
| 5 | Thiosemicarbazide + ethyl oxalyl monochloride | Cyclization with POCl3 | Thiazole ester (compound 39) | Not specified | Alternative ring formation |
| 6 | Methyl ester + LiOH (aqueous) | Stirring at room temperature, 48 h | Lithium carboxylate salt | 78% yield | Example from related thiazole derivatives |
Analytical Characterization
The synthesized this compound and its intermediates are typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern on the thiazole and phenyl rings.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight.
- Infrared (IR) spectroscopy: Confirms carboxylate and thiazole functional groups.
- Melting point determination: Confirms purity and identity.
Chemical Reactions Analysis
Types of Reactions
Lithium 5-phenylthiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiazolidines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Lithium 5-phenylthiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Lithium 5-phenylthiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-Phenylthiazole-2-Carboxylate
- Structure : Ethyl ester of 5-phenylthiazole-2-carboxylic acid.
- Molecular Formula: C₁₂H₁₁NO₂S.
- Molecular Weight : ~241.29 g/mol (calculated).
- Applications : Used as a precursor for synthesizing bioactive molecules. Pricing data indicates its use in small-scale research (€77.00/1g) .
- Key Difference : The ester form reduces water solubility compared to the lithium salt, limiting its utility in aqueous systems.
Sodium 5-Methylthiazole-2-Carboxylate
Thiazolylmethylcarbamate Analogs
Complex derivatives like thiazol-5-ylmethyl carbamates (e.g., compounds l, m, w, x in ) incorporate thiazole rings into larger pharmacologically active molecules. These are used in drug discovery for their ability to modulate enzyme activity or receptor interactions .
- Key Difference : These analogs feature carbamate linkages and extended alkyl/aryl chains, contrasting with the simpler carboxylate structure of the lithium compound.
Pharmacological and Industrial Relevance
- Lithium Salts: Lithium compounds (e.g., carbonate, hydroxide) are critical in battery technology and psychiatry .
- Thiazole Derivatives : The phenyl and methyl substituents influence lipophilicity and electronic properties, affecting bioavailability and reactivity. For example, sodium 5-methylthiazole-2-carboxylate’s lower molecular weight (165.15 g/mol) may enhance diffusion rates in biological systems compared to bulkier analogs .
Data Tables Summarizing Key Properties
Table 1: Structural and Commercial Comparison
*Calculated based on ethyl ester derivative .
Biological Activity
Lithium 5-phenylthiazole-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Overview of this compound
This compound is a lithium salt derived from the thiazole ring system, which is known for its ability to interact with various biological targets. The compound has been studied for its potential in treating conditions such as cancer, inflammation, and microbial infections.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer proliferation and apoptosis. For example, it interacts with cytochrome P450 enzymes, affecting drug metabolism and bioavailability.
- Cellular Signaling : It modulates several signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in regulating cell growth and differentiation.
3.1 Anticancer Activity
This compound exhibits significant anticancer properties across various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MKN-45 | 15.2 | Induces apoptosis via ERK pathway |
| HT-1080 | 12.4 | Cell cycle arrest at G0/G1 phase |
| MCF-7 | 10.8 | Inhibition of tumor growth |
Data indicates that lower IC50 values correlate with higher sensitivity to the compound, suggesting potent anticancer effects .
3.2 Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that this compound can effectively inhibit the growth of both bacterial and fungal species .
4.1 Study on Cancer Treatment
In a study involving human cancer cell lines, this compound was administered at varying concentrations. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses. The study concluded that the compound could be developed as a potential therapeutic agent for specific cancer types .
4.2 Study on Antimicrobial Activity
Another investigation focused on the antimicrobial effects of the compound against resistant strains of bacteria and fungi. The findings indicated that this compound not only inhibited growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting its potential as an adjuvant therapy .
5. Conclusion
This compound shows promising biological activities, particularly in anticancer and antimicrobial applications. Its ability to inhibit key enzymes and modulate critical signaling pathways positions it as a valuable candidate for further research and development in therapeutic contexts.
6. Future Directions
Further studies are warranted to explore:
- The pharmacokinetics and bioavailability of this compound in vivo.
- Its efficacy in combination therapies for enhanced treatment outcomes.
- The exploration of its mechanism at the molecular level to identify additional targets.
Q & A
Q. What are the standard synthetic routes for Lithium 5-phenylthiazole-2-carboxylate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via ester hydrolysis of its ethyl ester precursor (e.g., Ethyl 5-phenylthiazole-2-carboxylate). Key steps include:
- Ester Hydrolysis : Use of aqueous lithium hydroxide (LiOH) in ethanol/THF under reflux conditions to cleave the ethyl ester group .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to isolate the lithium salt. Yield optimization factors: Temperature control (60–80°C), stoichiometric excess of LiOH (1.2–1.5 equivalents), and inert atmosphere to prevent oxidation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm the thiazole ring structure and phenyl substitution patterns. The carboxylate group typically shows a downfield shift (~165–170 ppm in C NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence electrophilic substitution on the thiazole ring?
The phenyl group at position 5 and carboxylate at position 2 create steric hindrance, directing electrophilic attacks (e.g., halogenation) to the para position of the phenyl ring. Electronic effects from the electron-withdrawing carboxylate further deactivate the thiazole ring, necessitating strong electrophiles (e.g., HNO/HSO for nitration). Computational modeling (DFT) is recommended to predict reactive sites .
Q. What strategies mitigate low aqueous solubility in biological assays?
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
- Prodrug Design : Convert the carboxylate to a methyl ester for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Structural Analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the phenyl ring’s para position while monitoring SAR .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Dose-Response Studies : Establish IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate targeted vs. off-target effects .
- Mechanistic Profiling : Use kinase inhibition assays or bacterial membrane permeability tests to identify primary targets .
- Metabolite Analysis : LC-MS/MS to detect degradation products that may contribute to cytotoxicity .
Methodological Considerations
Q. What computational tools are suitable for modeling interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cyclooxygenase-2) .
- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Utilize datasets of thiazole derivatives to correlate substituent properties (logP, polar surface area) with activity .
Q. How should researchers address discrepancies in reported synthetic yields?
- Reproducibility Protocols : Standardize solvent drying (molecular sieves) and monitor reaction progress via TLC/qNMR .
- Byproduct Analysis : GC-MS to identify side products (e.g., decarboxylated derivatives) that reduce yield .
Structural and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
